1-(3,5-Difluorophenyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)-3-ethylurea is an organic compound characterized by the presence of a difluorophenyl group attached to an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-3-ethylurea typically involves the reaction of 3,5-difluoroaniline with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,5-Difluoroaniline+Ethyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the urea moiety.
Substitution: The difluorophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(3,5-Difluorophenyl)-3-ethylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3,5-Difluorophenyl)-3-ethylurea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(2,5-Difluorophenyl)-3-ethylurea
- 1-(4-Fluorophenyl)-3-ethylurea
- 1-(3,5-Difluorophenyl)-3-methylurea
Comparison: 1-(3,5-Difluorophenyl)-3-ethylurea is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and biological activity.
Properties
Molecular Formula |
C9H10F2N2O |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-3-ethylurea |
InChI |
InChI=1S/C9H10F2N2O/c1-2-12-9(14)13-8-4-6(10)3-7(11)5-8/h3-5H,2H2,1H3,(H2,12,13,14) |
InChI Key |
ROJMQBKEPUJWEU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.